molecular formula C18H17N3O2 B2750033 N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-17-7

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2750033
CAS No.: 1797644-17-7
M. Wt: 307.353
InChI Key: FYZPOGVCZDLOSN-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyrrole-ethylamine side chain and a pyridinyloxy substituent on the benzamide core. The pyrrole group may act as a coordinating ligand in metal-catalyzed reactions, similar to N,O-bidentate directing groups observed in related compounds . The pyridinyloxy moiety could influence electronic properties and binding interactions, as seen in analogs with heterocyclic substituents .

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZPOGVCZDLOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated benzamide under basic conditions to form the pyridin-2-yloxy benzamide intermediate.

    Introduction of the Pyrrol-1-yl Ethyl Group: The intermediate is then reacted with 2-bromoethylpyrrole in the presence of a base to introduce the pyrrol-1-yl ethyl group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrol-1-yl group can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrol-1-yl group can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, such as changes in neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Table 2: Property Comparisons

Compound LogP (Predicted) Solubility Bioactivity Highlights
Target Compound ~3.2 (estimated) Moderate (aqueous) Potential kinase inhibition (inferred from pyridinyloxy moiety)
Rip-B 2.8 Low Unreported bioactivity; used as synthetic intermediate
Thiazole-methylthio derivatives 4.1–4.9 Poor Anticancer (e.g., platelet aggregation inhibition)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.5 High Catalytic applications (C–H functionalization)

Key Observations:

  • Lipophilicity: The target compound’s pyrrole and pyridinyloxy groups may balance hydrophilicity and lipophilicity, offering better solubility than thiazole derivatives but lower than hydroxy-tert-butyl analogs .

Functional Group Impact on Reactivity and Binding

  • Pyrrole vs. Thiazole/Isoxazole: Pyrrole’s aromatic nitrogen may engage in π-π stacking or hydrogen bonding, contrasting with thiazole’s sulfur, which enhances metabolic stability but reduces solubility .
  • Pyridinyloxy vs.

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2}, with a molecular weight of approximately 307.34 g/mol. The compound features a pyrrole ring, a pyridine moiety, and a benzamide structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The pyrrol-1-yl group can mimic natural ligands, allowing the compound to bind effectively to target sites, which may lead to modulation of neurotransmitter levels or enzyme activities.

1. Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity. A study highlighted that certain derivatives showed enhanced activity against viral targets, suggesting that structural modifications can improve efficacy .

2. Neuropharmacological Effects

The compound has been investigated for its potential in treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further development in neuropharmacology.

3. Inhibition of Enzymatic Activity

Studies have shown that related benzamide derivatives can inhibit specific enzymes, such as RET kinase, which is involved in cancer progression. This suggests that this compound may also possess anticancer properties through similar mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralEnhanced activity against viral targets
NeuropharmacologicalPotential for treating neurological disorders
Enzyme InhibitionInhibits RET kinase; potential anticancer effects

Case Study: Antiviral Activity

A recent study evaluated the antiviral effects of various benzamide derivatives, including those structurally related to this compound. Results indicated that modifications at the C-2 and N-3 positions significantly enhanced binding affinity and biological activity against specific viral strains .

Case Study: Neuropharmacological Applications

Another investigation focused on the neuropharmacological properties of related compounds, demonstrating their ability to modulate neurotransmitter levels in animal models. This underscores the potential application of this compound in treating conditions like depression and anxiety disorders.

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